molecular formula C18H26F3N5O2S B3016137 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide CAS No. 2034209-01-1

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide

Cat. No.: B3016137
CAS No.: 2034209-01-1
M. Wt: 433.49
InChI Key: JRGBRTDKAZMNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H26F3N5O2S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

Research has explored the intricate synthesis processes involving compounds structurally related to "2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide," demonstrating its utility in creating complex molecular structures. For instance, the synthesis of pyrimidine and piperidone derivatives through three-component reactions showcases the compound's role in forming polymeric coordination complexes and other intricate molecular structures (Klimova et al., 2013). Similarly, the development of novel heterocyclic compounds attached to pyridinecarboxamide moiety indicates its potential in generating substances with varied biological activities (Nabila et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Studies have revealed the antimicrobial and anti-inflammatory potential of compounds related to "this compound." For example, the synthesis and antimicrobial activity assessment of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials highlighted their efficacy against microbial pathogens (Hossan et al., 2012). Additionally, the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further emphasizes its utility in medicinal chemistry (Abu‐Hashem et al., 2020).

Role in Drug Discovery and Development

The compound's structural components have been integral in the discovery and development of new drugs. For instance, the synthesis of benzamide derivatives and their evaluation as antiprion agents underscore the compound's significance in addressing neurodegenerative diseases (Fiorino et al., 2012). Moreover, its involvement in the synthesis of novel broad-spectrum and long-acting parenteral cephalosporins with an acyl cyanamide moiety at the C-3 terminal showcases its potential in antibacterial therapy (Yokoo et al., 2016).

Properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)26-7-4-13(5-8-26)25-17(28)14(6-9-29-3)24-12(2)27/h10,13-14H,4-9H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBRTDKAZMNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(CCSC)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.